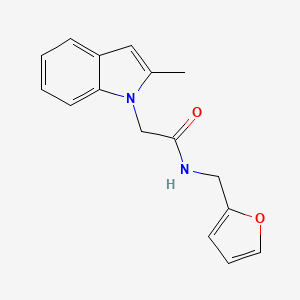![molecular formula C21H27N3O7 B11154659 N~6~-carbamoyl-N~2~-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-lysine](/img/structure/B11154659.png)
N~6~-carbamoyl-N~2~-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(CARBAMOYLAMINO)-2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]HEXANOIC ACID is a complex organic compound that features a chromenone moiety, an acetamido group, and a carbamoylamino group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(CARBAMOYLAMINO)-2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]HEXANOIC ACID typically involves multi-step organic reactions. The starting materials might include chromenone derivatives, amino acids, and various protecting groups to ensure selective reactions.
-
Step 1: Synthesis of Chromenone Derivative
- Reactants: 7-methoxy-4,8-dimethyl-2H-chromen-2-one
- Conditions: Acidic or basic catalysis, appropriate solvents
-
Step 2: Formation of Acetamido Intermediate
- Reactants: Chromenone derivative, acetic anhydride, or acetyl chloride
- Conditions: Mild heating, inert atmosphere
-
Step 3: Coupling with Amino Acid
- Reactants: Acetamido intermediate, protected amino acid
- Conditions: Coupling agents like EDCI or DCC, solvents like DMF or DCM
-
Step 4: Deprotection and Final Coupling
- Reactants: Protected intermediate, carbamoyl chloride
- Conditions: Deprotection under acidic or basic conditions, final coupling under mild conditions
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, including the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4, CrO3, or H2O2
Reduction: Reagents like NaBH4, LiAlH4, or catalytic hydrogenation
Substitution: Nucleophiles like amines, thiols, or halides
Major Products
Oxidation Products: Oxidized chromenone derivatives
Reduction Products: Alcohol derivatives
Substitution Products: Substituted chromenone derivatives
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds:
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Material Science: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-(CARBAMOYLAMINO)-2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]HEXANOIC ACID would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-4,8-dimethyl-2H-chromen-2-one: A simpler chromenone derivative.
N-Acetyl-L-lysine: An amino acid derivative with an acetamido group.
Carbamoyl Chloride Derivatives: Compounds with similar carbamoylamino groups.
Uniqueness
6-(CARBAMOYLAMINO)-2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]HEXANOIC ACID is unique due to its combination of a chromenone moiety, an acetamido group, and a carbamoylamino group, which may confer specific biological activities and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C21H27N3O7 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2R)-6-(carbamoylamino)-2-[[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H27N3O7/c1-11-13-7-8-16(30-3)12(2)18(13)31-20(28)14(11)10-17(25)24-15(19(26)27)6-4-5-9-23-21(22)29/h7-8,15H,4-6,9-10H2,1-3H3,(H,24,25)(H,26,27)(H3,22,23,29)/t15-/m1/s1 |
InChI Key |
RCUBXHXUESUAKV-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)N[C@H](CCCCNC(=O)N)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)NC(CCCCNC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


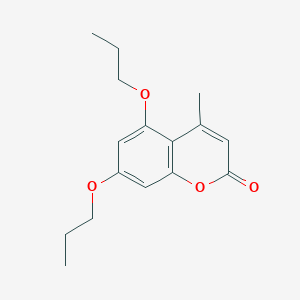


![5-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B11154601.png)
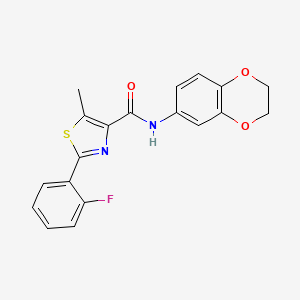
![N-[4-(aminosulfonyl)phenethyl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide](/img/structure/B11154611.png)
![2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B11154615.png)
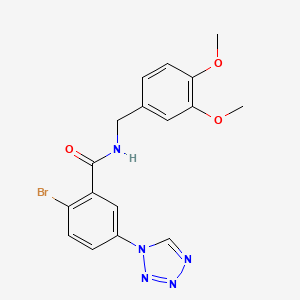
![methyl 2-methyl-5-[4-(methylsulfanyl)phenyl]-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate](/img/structure/B11154620.png)
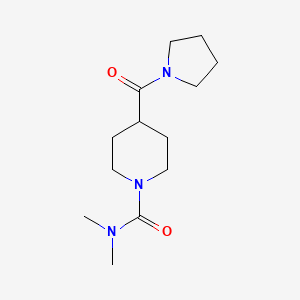
![7-methyl-9-[(3-oxobutan-2-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11154644.png)
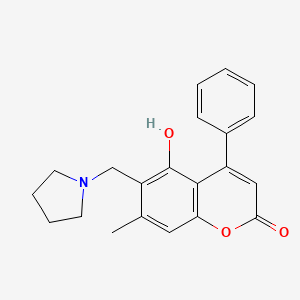
![N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine](/img/structure/B11154664.png)
